molecular formula C9H6ClNO B8740503 2-Chloro-4-formyl-3-methylbenzonitrile

2-Chloro-4-formyl-3-methylbenzonitrile

Cat. No.: B8740503
M. Wt: 179.60 g/mol
InChI Key: VGNRUZJYUKBTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-formyl-3-methylbenzonitrile is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

2-chloro-4-formyl-3-methylbenzonitrile

InChI

InChI=1S/C9H6ClNO/c1-6-8(5-12)3-2-7(4-11)9(6)10/h2-3,5H,1H3

InChI Key

VGNRUZJYUKBTPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-iodo-3-methylbenzonitrile (150 g, 0.54 mol) and THF (1200 ml) was cooled down to −32° C. A 2 M i-PrMgCl-THF-solution (541 ml, 1.08 mol) was added slowly during 1 h and the mixture was stirred at −32° C. for 2 h. DMF (83 ml, 1.08 mol) was added at −32° C. and the reaction mixture was allowed to warm to RT. After stirring overnight 10% HCl solution (1000 ml) was added at 0° C. The layers were separated and the aqueous layer was extracted with diethyl ether (2×900 ml). The combined organic layers were washed with saturated NaHCO3 solution (900 ml) and brine (750 ml). The organic layer was dried with Na2CO4, filtered and evaporated. The dried crude product (95 g) was treated with hot n-heptane and activated carbon. The title compound was obtained as a yellow solid and used without further purification. 1H-NMR (400 MHz; CDCl3): δ 2.78 (s, 3H), 7.71 (d, 1H), 7.84 (d, 1H), 10.36 (s, 1H).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
i-PrMgCl THF
Quantity
541 mL
Type
reactant
Reaction Step Two
Name
Quantity
83 mL
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
reactant
Reaction Step Four

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